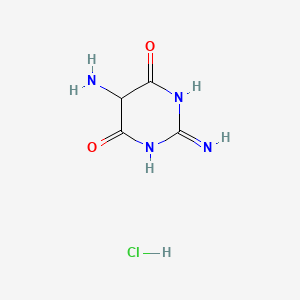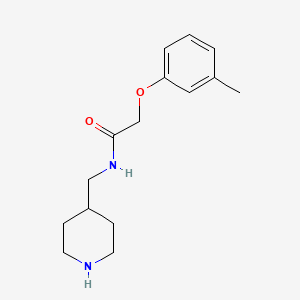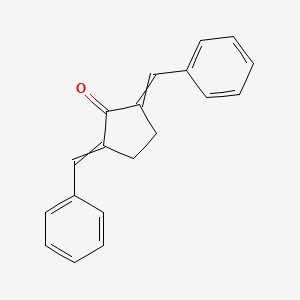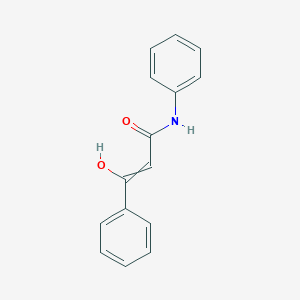![molecular formula C17H15BrN4O2S B12506420 5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12506420.png)
5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol ist eine komplexe organische Verbindung, die zur Klasse der Schiff-Basen gehört. Schiff-Basen werden typischerweise durch die Kondensation von primären Aminen mit Carbonylverbindungen gebildet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol umfasst in der Regel mehrere Schritte:
Bildung der Schiff-Base: Der erste Schritt beinhaltet die Kondensation von 5-Brom-2-methoxy-4-hydroxybenzaldehyd mit 3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-amin unter sauren oder basischen Bedingungen, um die Schiff-Base zu bilden.
Reinigung: Das resultierende Produkt wird durch Umkristallisation oder chromatographische Verfahren gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Syntheseprozesses steigern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie die Hochleistungsflüssigkeitschromatographie (HPLC) integrieren, um die Reinheit der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Das Bromatom in der Verbindung kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden. Übliche Reagenzien für diese Reaktionen sind Natriumazid oder Kaliumcyanid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Natriumazid, Kaliumcyanid, polare aprotische Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Derivaten mit hydrierten funktionellen Gruppen.
Substitution: Bildung von substituierten Derivaten, bei denen das Bromatom durch verschiedene funktionelle Gruppen ersetzt wird.
Wissenschaftliche Forschungsanwendungen
5-Brom-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf spezifische biologische Pfade abzielen.
Industrie: Wird bei der Produktion von Spezialchemikalien und fortschrittlichen Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol umfasst seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Der Triazolring und die Schiff-Basen-Struktur der Verbindung ermöglichen es ihr, an Enzyme und Rezeptoren zu binden, was möglicherweise ihre Aktivität hemmt. Diese Bindung kann verschiedene biologische Prozesse stören, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and Schiff base structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-2-methoxy-4-(p-tolyliminomethyl)phenol
- 2-Brom-6-[(6-methylpyridin-2-ylimino)methyl]phenol
- (E)-5-Brom-2-methoxy-4-((phenylimino)methyl)phenol
Einzigartigkeit
5-Brom-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol ist einzigartig durch das Vorhandensein des Triazolrings und das spezifische Substitutionsschema am Phenolring.
Eigenschaften
Molekularformel |
C17H15BrN4O2S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-4-[(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C17H15BrN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3 |
InChI-Schlüssel |
DARDDBZKGVEVKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)

![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)
![5-(tert-Butyl)benzo[b]thiophen-3(2H)-one](/img/structure/B12506360.png)






![[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12506400.png)
![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide](/img/structure/B12506411.png)

